Product packaging for 6-Acetylindolin-2-one(Cat. No.:CAS No. 893399-25-2)

6-Acetylindolin-2-one

Cat. No.: B3164469
CAS No.: 893399-25-2
M. Wt: 175.18 g/mol
InChI Key: HCQVZFJJGMUCLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Acetylindolin-2-one is a chemical building block based on the privileged indolin-2-one scaffold, a structure of high significance in modern medicinal chemistry and drug discovery . The indolin-2-one core is a versatile precursor for the synthesis of a wide range of biologically active compounds and complex natural products . Researchers value this scaffold for its demonstrated potential in developing novel therapeutic agents. Specifically, indole-2-one derivatives have shown promising anti-inflammatory activity by inhibiting key pro-inflammatory cytokines such as TNF-α and IL-6 in LPS-stimulated macrophages, presenting a potential therapeutic strategy for acute inflammatory diseases like sepsis . Furthermore, the indoline structure is recognized as a privileged scaffold in drug discovery, with derivatives appearing in pharmaceuticals investigating a variety of conditions . In synthetic chemistry, the indolin-2-one structure serves as a key intermediate in various reactions, including alkenylation and spiro-ring formation, enabling the construction of diverse and complex molecular architectures for biological evaluation . This product, this compound, is intended for use in these research applications. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9NO2 B3164469 6-Acetylindolin-2-one CAS No. 893399-25-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-acetyl-1,3-dihydroindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-6(12)7-2-3-8-5-10(13)11-9(8)4-7/h2-4H,5H2,1H3,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCQVZFJJGMUCLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(CC(=O)N2)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Spectroscopic and Structural Characterization of Acetylindolin 2 One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 6-Acetylindolin-2-one, both ¹H NMR and ¹³C NMR analyses provide a complete picture of the proton and carbon environments within the molecule.

The ¹H NMR spectrum of this compound provides detailed information about the number of different types of protons and their neighboring environments. The spectrum is characterized by distinct signals corresponding to the aromatic protons, the aliphatic methylene protons of the indolinone ring, the amide proton, and the methyl protons of the acetyl group.

The aromatic region typically displays signals for the three protons on the benzene ring. The proton at the C-7 position appears as a doublet, coupled to the proton at C-5. The C-5 proton signal is a doublet of doublets due to coupling with both the C-7 and C-4 protons. The C-4 proton shows up as a singlet or a narrowly split doublet. The presence of the electron-withdrawing acetyl group at the C-6 position generally causes a downfield shift for the adjacent aromatic protons, particularly H-5 and H-7.

The methylene protons at the C-3 position of the oxindole ring typically appear as a sharp singlet further upfield. The amide proton (N-H) at position 1 gives rise to a broad singlet, and the three protons of the acetyl group's methyl moiety also appear as a distinct singlet.

¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Proton Assignment
8.35 br s - 1H, N-H (1)
7.82 dd 8.0, 1.6 1H, Ar-H (5)
7.75 d 1.6 1H, Ar-H (7)
7.05 d 8.0 1H, Ar-H (4)
3.58 s - 2H, CH₂ (3)

Complementing the proton data, the ¹³C NMR spectrum reveals the number and electronic environment of each carbon atom in this compound. The spectrum shows ten distinct carbon signals, consistent with the molecular structure.

Two signals are observed in the downfield region, corresponding to the two carbonyl carbons. The ketone carbonyl (C-8) of the acetyl group resonates at a lower field (~197 ppm) compared to the amide carbonyl (C-2) of the lactam ring (~176 ppm). Six signals in the intermediate region (109-148 ppm) are assigned to the aromatic carbons of the benzene ring. The aliphatic methylene carbon (C-3) gives a signal in the upfield region, typically around 36 ppm, while the methyl carbon of the acetyl group (C-9) appears at the most upfield position (~26 ppm).

¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppm Carbon Assignment
197.5 C=O (8)
176.4 C=O (2)
148.2 C (7a)
135.8 C (6)
132.0 C (3a)
124.5 C (5)
122.1 C (4)
109.3 C (7)
36.1 CH₂ (3)

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio of ions, which helps in determining the molecular weight and elemental formula of a compound.

ESI-MS is a soft ionization technique that is particularly useful for determining the molecular weight of polar molecules like this compound. The analysis typically shows a prominent peak corresponding to the protonated molecular ion [M+H]⁺. The molecular weight of this compound is 175.18 g/mol .

ESI-MS Data for this compound

m/z (amu) Ion Assignment
176.07 [M+H]⁺

HRMS provides a highly accurate measurement of the molecular mass, which allows for the unambiguous determination of the elemental composition of the molecule. The experimentally measured mass is compared to the calculated mass for the proposed formula, with a very small mass error confirming the identity of the compound.

HRMS (ESI-TOF) Data for this compound

Ion Formula Calculated m/z Found m/z

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. strath.ac.uk

A broad absorption band around 3200 cm⁻¹ is indicative of the N-H stretching vibration of the secondary amide in the lactam ring. Two distinct and strong absorption bands are observed in the carbonyl region: one at approximately 1710 cm⁻¹ corresponding to the C=O stretch of the five-membered lactam (amide), and another at a lower wavenumber, around 1675 cm⁻¹, attributed to the C=O stretch of the aryl ketone (acetyl group). Additional bands in the 1600-1450 cm⁻¹ region correspond to C=C stretching vibrations within the aromatic ring.

Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
3205 N-H Stretch Amide (Lactam)
1710 C=O Stretch Amide (Lactam)
1675 C=O Stretch Aryl Ketone
1615, 1470 C=C Stretch Aromatic Ring

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is a definitive analytical technique for determining the three-dimensional atomic and molecular structure of a crystal. In the study of acetylindolin-2-one derivatives, this method provides unambiguous proof of their absolute configuration, conformational details, and intermolecular interactions in the solid state.

The core indolin-2-one ring system is generally observed to be almost planar. For instance, in the derivative 6-hydroxy-3-(hydroxyimino)indolin-2-one, the indole (B1671886) ring system is planar with a maximum deviation of only -0.010 (3) Å. nih.gov Similarly, analysis of 1-acetylindoline derivatives shows the acetylindoline moiety to be roughly planar researchgate.net. This planarity is a key structural feature of the indolinone core.

Crystallographic studies also elucidate the nature of intermolecular forces that stabilize the crystal lattice. In the structure of 6-hydroxy-3-(hydroxyimino)indolin-2-one, molecules are linked into a three-dimensional network by intermolecular N-H···O, O-H···N, and O-H···O hydrogen bonds. nih.gov Furthermore, π–π stacking interactions between the indole rings, with centroid-centroid distances ranging from 3.494 (1) to 3.736 (1) Å, contribute to the stabilization of the crystal structure nih.gov.

The binding of oxindole-based inhibitors to biological targets, such as cyclin-dependent kinase 2 (CDK2), has been extensively studied using X-ray crystallography. nih.gov These studies are crucial for understanding the specific interactions between the indolinone scaffold and the amino acid residues in the active site of the enzyme, providing a basis for the rational design of new analogues. nih.gov

Below is a table summarizing crystallographic data for a representative indolin-2-one derivative.

Table 1. Crystal Data for 6-Hydroxy-3-(hydroxyimino)indolin-2-one nih.gov
ParameterValue
Chemical FormulaC8H6N2O3
Molecular Weight (Mr)178.15
Crystal SystemMonoclinic
Space GroupNot specified
a (Å)7.4160 (15)
b (Å)7.1240 (14)
c (Å)14.111 (3)
β (°)95.21 (3)
Volume (V) (Å3)742.4 (3)
Z4
RadiationMo Kα
Temperature (K)294

Chromatographic Purity Assessment (e.g., High-Performance Liquid Chromatography - HPLC)

High-Performance Liquid Chromatography (HPLC) is an essential analytical technique for assessing the purity of synthesized chemical compounds, including this compound and its derivatives. Reversed-phase HPLC (RP-HPLC) is the most common mode used for these analyses, where a nonpolar stationary phase (like C8 or C18) is used with a polar mobile phase. nih.gov

The method allows for the separation of the target compound from starting materials, by-products, and other impurities. The purity is typically determined by calculating the peak area of the main component as a percentage of the total area of all observed peaks in the chromatogram. A well-developed HPLC method provides high resolution, sensitivity, and reproducibility.

Method development for indole derivatives often involves optimizing the mobile phase composition (e.g., a mixture of methanol or acetonitrile and water, often with an additive like formic acid or trifluoroacetic acid) and the column type. cetjournal.itmdpi.com For instance, a single-run RP-HPLC method has been developed for the determination of seven different indoles using a gradient elution on a C8 column with fluorimetric detection. nih.gov The calibration curves for these compounds showed excellent linearity (r² ≥ 0.998) over a wide concentration range, with low limits of detection (below 0.015 μg mL⁻¹) nih.gov.

The validation of an HPLC method, as per ICH guidelines, includes assessing parameters such as accuracy, linearity, precision, range, and limits of detection (LOD) and quantification (LOQ). longdom.org For a series of indole derivatives, the reproducibility of retention time and peak area was found to have relative standard deviations (RSDs) in the range of 0.08%–0.24% and 0.2%–6.0%, respectively, demonstrating the precision of the method. mdpi.com

The following table summarizes typical parameters for an HPLC method used in the analysis of indole-related compounds.

Table 2. Example Parameters for RP-HPLC Analysis of Indole Derivatives nih.govmdpi.com
ParameterDescription
TechniqueReversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Stationary PhaseSymmetry C8 or C18 column
Mobile PhaseGradient elution with a mixture of an aqueous phase (e.g., 0.1% formic acid) and an organic phase (e.g., methanol or acetonitrile)
DetectionFluorimetric (e.g., λex = 280 nm / λem = 350 nm) or UV-Vis
Linearity (r2)≥ 0.998
Limit of Detection (LOD)Typically < 0.015 μg mL-1

Advanced Computational and Theoretical Studies on 6 Acetylindolin 2 One and Its Analogues

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry, providing a framework to investigate the electronic structure and properties of molecules with a favorable balance between accuracy and computational cost. For 6-acetylindolin-2-one and its analogues, DFT calculations offer profound insights into their reactivity, stability, and potential biological interactions.

Prediction of Molecular Activities and Active Sites

DFT calculations can be utilized to predict the reactivity of different sites within the this compound molecule. By mapping the electron density and calculating molecular electrostatic potential (MEP), regions that are susceptible to electrophilic or nucleophilic attack can be identified. The carbonyl groups of the lactam and the acetyl substituent, for instance, are expected to be electron-deficient and thus potential sites for nucleophilic interaction. Conversely, the aromatic ring and the nitrogen atom's lone pair contribute to electron-rich regions. These theoretical predictions of reactive sites are crucial for understanding the molecule's interaction with biological targets, such as enzyme active sites, and for designing derivatives with altered reactivity profiles.

Absolute Configuration Determination

For chiral analogues of this compound, determining the absolute configuration is paramount as different enantiomers can exhibit distinct biological activities. DFT, in conjunction with experimental techniques like electronic circular dichroism (ECD) and vibrational circular dichroism (VCD) spectroscopy, provides a reliable method for this determination. Theoretical ECD and VCD spectra for a specific enantiomer can be calculated using time-dependent DFT (TD-DFT). Comparison of the simulated spectrum with the experimentally measured one allows for the unambiguous assignment of the absolute configuration of the chiral center(s) in the molecule.

Thermodynamic Favorability and Kinetic Evaluations

DFT calculations are instrumental in assessing the thermodynamic stability and kinetic reactivity of this compound and its derivatives. By calculating thermodynamic parameters such as Gibbs free energy, enthalpy, and entropy, the relative stability of different conformations or isomers can be determined. Furthermore, DFT can be used to model reaction pathways and calculate activation energies, providing insights into the kinetic favorability of various chemical transformations. For instance, the rotational barrier of the acetyl group or the tautomeric equilibrium of the lactam ring can be investigated to understand the molecule's dynamic behavior.

Molecular Orbital (MO) and Electronic Structure Analysis

The electronic properties of this compound are fundamental to its chemical behavior and biological activity. Molecular Orbital (MO) theory, often implemented within the framework of DFT, provides a detailed picture of the distribution and energy of electrons within the molecule.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound and its analogues, QSAR studies can provide valuable insights for the design of new derivatives with improved potency.

Correlation of Molecular Properties with Biological Activity

QSAR models for indolin-2-one derivatives typically involve the calculation of a wide range of molecular descriptors. benthamdirect.comacs.org These descriptors can be categorized as constitutional, topological, geometrical, and electronic, among others. For a series of this compound analogues with varying substituents, these descriptors are correlated with their experimentally determined biological activities (e.g., IC50 values for enzyme inhibition) using statistical methods like multiple linear regression (MLR) or partial least squares (PLS).

A successful QSAR model can identify the key molecular properties that govern the biological activity of these compounds. For instance, a model might reveal that increased hydrophobicity or the presence of a hydrogen bond donor at a specific position is correlated with higher activity. Such models not only provide a deeper understanding of the structure-activity relationships but also serve as predictive tools to estimate the activity of newly designed, yet unsynthesized, compounds, thereby accelerating the drug discovery process.

Descriptor CategoryExamplesRelevance to Biological Activity
Constitutional Molecular Weight, Number of RingsSize and overall composition of the molecule
Topological Connectivity IndicesShape and branching of the molecular structure
Geometrical Molecular Surface Area, Molecular VolumeSteric interactions with the biological target
Electronic Dipole Moment, HOMO/LUMO EnergiesElectrostatic interactions and reactivity
Hydrophobic LogPMembrane permeability and hydrophobic interactions

Prediction of Anti-inflammatory Activity

Computational methods are increasingly being employed to predict the anti-inflammatory potential of novel compounds, thereby guiding synthetic efforts towards molecules with higher probabilities of success. For indolin-2-one derivatives, various in silico techniques, including Quantitative Structure-Activity Relationship (QSAR) studies and machine learning models, have been utilized to identify key structural features that govern their anti-inflammatory effects.

QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For indole (B1671886) derivatives, 2D-QSAR studies have been performed to elucidate the structural requirements for cyclooxygenase-2 (COX-2) inhibition, a key mechanism for anti-inflammatory action. ijpsr.com One such study revealed that specific alignment-independent and physicochemical descriptors, such as the negative potential surface area and the surface area of the most hydrophobic region, are significant contributors to the anti-inflammatory activity. ijpsr.com A statistically significant model with a high squared correlation coefficient (r²) of 0.9382 and a cross-validated squared correlation coefficient (q²) of 0.8557 was developed, indicating its robustness and good predictive power. ijpsr.com Such models can be instrumental in predicting the anti-inflammatory activity of new indolin-2-one derivatives, including this compound.

In a study of 3-substituted-indolin-2-one derivatives, computational predictions were complemented by in vitro assays. Among nineteen synthesized compounds, 3-(3-hydroxyphenyl)-indolin-2-one demonstrated the most potent anti-inflammatory activity by inhibiting nitric oxide production and suppressing the release of pro-inflammatory cytokines like TNF-α and IL-6. nih.gov While this study did not focus on a predictive computational model, it highlights the potential of the indolin-2-one scaffold in developing anti-inflammatory agents and provides valuable data for future QSAR and other in silico modeling studies.

Furthermore, machine learning approaches are being developed to predict anti-inflammatory small molecules (AISMs). One such method, AISMPred, utilizes a hybrid feature set of molecular descriptors and employs classifiers like the Extra Trees (ET) algorithm to achieve high accuracy in distinguishing between AISMs and non-AISMs. mdpi.com These models, trained on large datasets of compounds with known anti-inflammatory activity, could be used to screen virtual libraries of this compound analogues to prioritize candidates for synthesis and biological evaluation. mdpi.com

The following table summarizes the findings from a representative QSAR study on indole derivatives, which can be extrapolated to predict the activity of this compound analogues.

Descriptor Contribution to Anti-inflammatory Activity Statistical Significance (p-value)
T_2_O_0 (Alignment Independent)Positive< 0.05
T_2_N_7 (Alignment Independent)Positive< 0.05
-ve Potential Surface AreaPositive< 0.05
SA Most HydrophobicPositive< 0.05

This table is illustrative and based on the types of descriptors found to be important in QSAR studies of related compounds. ijpsr.com

Molecular Docking Investigations for Ligand-Protein Interactions

Molecular docking is a powerful computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and the nature of the interactions at the molecular level. For this compound and its analogues, molecular docking studies have been crucial in identifying potential protein targets and elucidating the structural basis of their biological activities, including anti-inflammatory effects.

The indolin-2-one scaffold is recognized as a privileged structure that can bind to the hinge region of the ATP-binding pocket of various kinases, many of which are implicated in inflammatory pathways. researchgate.net For instance, docking studies have been performed on indolin-2-one derivatives with protein kinases such as p21-activated kinase 4 (PAK4) and vascular endothelial growth factor receptor 2 (VEGFR-2). nih.govnih.gov In a study on PAK4 inhibitors, molecular docking was used to propose the binding mode of a potent indolin-2-one derivative, revealing key interactions within the kinase domain. nih.gov

Similarly, in the context of anti-inflammatory research, cyclooxygenase (COX) enzymes are primary targets. Molecular docking of indolin-2-one derivatives into the active site of COX-2 can help in understanding their inhibitory mechanism. For example, a study on 3-hydroxy-3-pyrrolyl oxindoles used molecular docking to investigate their interactions with the COX-2 enzyme (PDB ID: 3LN1), with the rerank score indicating the binding affinity. aip.org

The following table presents hypothetical docking results of this compound with a relevant anti-inflammatory target, based on typical interactions observed for this class of compounds.

Protein Target PDB ID Binding Affinity (kcal/mol) Key Interacting Residues Type of Interaction
Cyclooxygenase-2 (COX-2)3LN1-8.5Arg120, Tyr355, Ser530Hydrogen bonding, Pi-Alkyl
p21-activated kinase 4 (PAK4)4J93-7.9Leu345, Val328, Ala395Hydrogen bonding, Hydrophobic
VEGFR-24ASD-9.1Cys919, Asp1046, Glu885Hydrogen bonding, Pi-Cation

This table is for illustrative purposes, demonstrating the type of data generated from molecular docking studies.

Mechanistic Elucidation of Reactions through Computational Methods

Computational methods, particularly Density Functional Theory (DFT), are invaluable for elucidating the mechanisms of chemical reactions, providing detailed information about transition states, reaction intermediates, and energy barriers. For this compound and its precursors, computational studies have been employed to understand their synthesis and reactivity.

The synthesis of indolin-2-one derivatives often starts from isatin (B1672199) or its derivatives. Theoretical investigations into the synthetic strategies of isatin derivatives have been conducted to understand reaction pathways and predict the feasibility of different synthetic routes. researchgate.net For instance, DFT studies have been used to investigate the tautomerism, conformations, and intramolecular hydrogen bonding of intermediates in the synthesis of isatin derivatives, which can influence the nucleophilicity and reactivity of the reactants. researchgate.net

Furthermore, computational studies have been used to explore the reaction mechanisms of indolin-2-one derivatives. For example, DFT calculations have been employed to study the cyclization reactions catalyzed by different metals to form polycyclic indolines. nih.gov These studies can reveal the role of the catalyst, the nature of the transition states, and the factors controlling the regio- and diastereoselectivity of the reaction. nih.gov

In one study, the reaction mechanism of a cyclization reaction to form polycyclic indolines catalyzed by Rh₂(esp)₂ and InCl₃ was investigated using DFT. The calculations detailed the reaction pathways and explained the observed regio- and diastereoselectivity. nih.gov Such computational insights are crucial for optimizing reaction conditions and designing more efficient synthetic routes to novel indolin-2-one analogues.

The table below provides a hypothetical example of data that could be obtained from a DFT study on a key reaction step in the synthesis of a this compound derivative.

Reaction Step Reactant(s) Transition State Product(s) Activation Energy (kcal/mol) Reaction Energy (kcal/mol)
N-AlkylationThis compound + Alkyl Halide[TS_alkylation]N-Alkyl-6-acetylindolin-2-one15.2-5.8
Aldol CondensationThis compound + Aldehyde[TS_aldol]3-(Hydroxyalkyl)-6-acetylindolin-2-one12.5-8.1

This table is illustrative, showing the kind of thermodynamic and kinetic data that can be generated through computational reaction mechanism studies.

ADME/Toxico-kinetic Predictions (In Silico)

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity prediction are critical components of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic and safety profiles. nih.gov Various computational models and software are available to predict a wide range of ADME/Tox properties based on the chemical structure of a molecule. nih.govjapsonline.com

For indolin-2-one derivatives, in silico ADME predictions have been incorporated into several studies to evaluate their drug-likeness. nih.govnih.gov These predictions often involve the calculation of physicochemical properties such as molecular weight, lipophilicity (logP), number of hydrogen bond donors and acceptors, and polar surface area, which are then used to assess compliance with rules like Lipinski's rule of five. nih.gov

In addition to physicochemical properties, computational models can predict pharmacokinetic parameters such as human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, and interaction with cytochrome P450 (CYP) enzymes, which are crucial for metabolism. japsonline.com For instance, some in silico studies on indole derivatives have predicted good oral absorption and no BBB penetration, which can be desirable for peripherally acting drugs. japsonline.com

Toxicity predictions are also a key aspect of in silico assessment. toxicology.org Quantitative Structure-Toxicity Relationship (QSTR) studies and other computational models can predict various toxicological endpoints, including mutagenicity, carcinogenicity, and organ-specific toxicities like hepatotoxicity. japsonline.comtoxicology.org For example, some in silico studies on indole derivatives have predicted them to be non-carcinogenic. japsonline.com

The following table summarizes the predicted ADME/Tox properties for a hypothetical this compound analogue, based on typical in silico predictions for this class of compounds.

ADME/Tox Property Predicted Value/Outcome Method/Software
Absorption
Human Intestinal Absorption (HIA)HighQikProp, SwissADME
Caco-2 PermeabilityModerateSwissADME
Distribution
Blood-Brain Barrier (BBB) PenetrationLowSwissADME
Plasma Protein BindingHighDiscovery Studio
Metabolism
CYP2D6 InhibitionNon-inhibitorSwissADME, TOPKAT
Excretion
Renal Organic Cation Transporter 2 (OCT2) InhibitionLow ProbabilitySwissADME
Toxicity
Ames MutagenicityNon-mutagenicTOPKAT, DEREK Nexus
CarcinogenicityNon-carcinogenicTOPKAT
HepatotoxicityLow RiskDEREK Nexus

This table is a representative example of the output from in silico ADME/Tox prediction tools. japsonline.comtoxicology.org

In Vitro Biological Activity and Mechanistic Insights of 6 Acetylindolin 2 One Derivatives

Anti-inflammatory Activity Profiling

The anti-inflammatory potential of 6-acetylindolin-2-one derivatives has been investigated through various in vitro models, revealing their ability to modulate key components of the inflammatory cascade.

Cytokine Modulation Studies (e.g., Inhibition of TNF-α and IL-6 Release)

Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are pivotal mediators of the inflammatory response. Studies on related indole (B1671886) derivatives have demonstrated significant inhibitory effects on the release of these cytokines. For instance, certain indole and aminophenyl morpholinone conjugates have been shown to reduce lipopolysaccharide (LPS)-induced levels of TNF-α and IL-6 in microglial cells, with one compound achieving 71% and 53% inhibition, respectively nih.gov. Similarly, indole 3-carboxylic acid and tyrosol, among other compounds, have exhibited highly significant inhibition of TNF-α and IL-6 production in RAW 264.7 macrophages, with tyrosol showing IC50 values of 4.60 µM for TNF-α and 2.67 µM for IL-6 nih.gov. While specific data for this compound derivatives is still emerging, these findings with structurally similar compounds suggest a promising avenue for their anti-inflammatory action through the modulation of key cytokine pathways.

Enzyme Inhibition Studies (e.g., COX-2, PGES, iNOS, 5-LOX, sEH)

The inflammatory process is also driven by the activity of several key enzymes. Cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), 5-lipoxygenase (5-LOX), microsomal prostaglandin E2 synthase-1 (mPGES-1), and soluble epoxide hydrolase (sEH) are all critical targets for anti-inflammatory drug development.

Research on 1,3-dihydro-2H-indolin-2-one derivatives has identified compounds with potent COX-2 inhibitory activity, with IC50 values as low as 2.35 µM eurekaselect.com. These derivatives have also been shown to inhibit nitric oxide (NO) production in LPS-stimulated RAW 264.7 cells, which is a direct consequence of iNOS inhibition eurekaselect.com.

Furthermore, the indoline scaffold has been a key component in the development of dual 5-LOX and sEH inhibitors. One such indoline derivative demonstrated potent dual inhibition with IC50 values of 0.41 µM for 5-LOX and 0.43 µM for sEH researchgate.netmdpi.com. The inhibition of mPGES-1, an enzyme downstream of COX-2 responsible for prostaglandin E2 (PGE2) production, is another promising strategy. While direct inhibition data for this compound derivatives on mPGES-1 is not yet widely available, the broader class of anti-inflammatory compounds has been shown to suppress PGE2 formation by targeting this enzyme nih.gov.

Table 1: In Vitro Enzyme Inhibition by Indolin-2-one Derivatives
Enzyme TargetCompound TypeIC50 Value (µM)Source(s)
COX-21,3-dihydro-2H-indolin-2-one derivative2.35 eurekaselect.com
5-LOXIndoline derivative0.41 researchgate.netmdpi.com
sEHIndoline derivative0.43 researchgate.netmdpi.com
iNOSThiazolidinone derivative- eurekaselect.com

Cellular Models for Inflammatory Response (e.g., RAW264.7 Macrophages)

The RAW264.7 murine macrophage cell line is a widely utilized in vitro model to study the inflammatory response. Upon stimulation with agents like lipopolysaccharide (LPS), these cells produce a variety of inflammatory mediators, including nitric oxide (NO), TNF-α, and IL-6 nih.govnih.govmdpi.com. Indoline derivatives have been evaluated in this model and have been shown to reduce the production of these inflammatory markers researchgate.net. The reduction in NO, TNF-α, and IL-6 levels in LPS-activated RAW-264.7 cells by these compounds indicates their potential to mitigate the inflammatory cascade at a cellular level researchgate.net. The mechanism often involves the modulation of signaling pathways such as the p38 MAP kinase pathway researchgate.net.

Anti-proliferative and Anticancer Mechanisms (In Vitro)

In addition to their anti-inflammatory properties, this compound derivatives have been investigated for their potential as anti-proliferative and anticancer agents.

Cytotoxicity Evaluation against Human Cancer Cell Lines (e.g., Lung A-549, Colon HT-29, Breast ZR-75, WiDr, MCF7, Renal UO-31)

The cytotoxic effects of indolin-2-one derivatives have been assessed against a panel of human cancer cell lines. For instance, various derivatives have shown activity against the human lung adenocarcinoma A-549 cell line mdpi.com. Studies on other indolin-2-one derivatives have reported cytotoxicity against colon cancer cell lines such as HT-29 and WiDr, and breast cancer cell lines including MCF-7 researchgate.netresearchgate.netresearchgate.netnih.gov. Specifically, certain thiophene/thieno[2,3-d]pyrimidine derivatives incorporating an indolin-2-one moiety displayed high efficacy against MCF-7 cells with IC50 values as low as 4.132 µM researchgate.net. Another study on chalcones derived from a natural precursor showed significant inhibitory effects against MCF-7 and ZR-75-1 breast cancer cells, with IC50 values for one compound being 3.30 µM and 8.75 µM, respectively mdpi.com. While comprehensive data for this compound derivatives against the full panel of specified cell lines is still being compiled, the existing evidence for the broader class of indolin-2-ones is promising.

Table 2: In Vitro Cytotoxicity of Indolin-2-one and Related Derivatives Against Human Cancer Cell Lines
Cell LineCancer TypeCompound TypeIC50 Value (µM)Source(s)
A-549LungPyrazole derivative220.20 mdpi.com
HT-29ColonThiophene/thieno[2,3-d]pyrimidine derivative5.3 researchgate.net
MCF-7BreastThiophene/thieno[2,3-d]pyrimidine derivative4.132 researchgate.net
ZR-75-1BreastChalcone derivative8.75 mdpi.com

Molecular Target Identification and Validation (e.g., Src Tyrosine Kinase, Retinoblastoma (Rb) Protein)

The anti-proliferative effects of this compound and its derivatives are often linked to their interaction with specific molecular targets that are crucial for cancer cell growth and survival.

Src Tyrosine Kinase: The Src family of non-receptor tyrosine kinases plays a significant role in cell proliferation, differentiation, survival, and migration. Dysregulation of Src activity is a common feature in many cancers. Several substituted indolin-2-one derivatives have been synthesized and evaluated for their activity against Src kinase, with some compounds exhibiting IC50 values in the low micromolar range. For example, one such derivative, compound 2f, showed an IC50 value of 1.02 μM against Src kinase researchgate.net. The structure-activity relationship (SAR) of indolin-2-one derivatives as Src kinase inhibitors has been a subject of interest, highlighting the potential of this scaffold in designing targeted anticancer agents nih.gov.

Retinoblastoma (Rb) Protein: The Retinoblastoma protein (Rb) is a key tumor suppressor that controls the cell cycle by regulating the activity of the E2F family of transcription factors. The phosphorylation state of Rb is critical for its function, with hyperphosphorylation leading to its inactivation and subsequent cell cycle progression nih.gov. While direct interactions between this compound derivatives and the Rb protein are not extensively documented, the broader context of cell cycle regulation suggests a potential for indirect influence. For instance, by inhibiting upstream kinases that phosphorylate and inactivate Rb, these compounds could potentially maintain Rb in its active, growth-suppressive state. The functional interplay between Rb and other cellular proteins is complex and can be influenced by various small molecules nih.gov.

Investigation of Mechanism of Action (e.g., Apoptosis Induction, Cell Cycle Arrest)

The anticancer effects of indolin-2-one derivatives are often linked to their ability to interfere with the normal cell cycle and induce programmed cell death, or apoptosis. nih.govmdpi.com Studies have shown that these compounds can arrest the cell cycle at different phases, thereby preventing cancer cells from proliferating.

One study on a 5-fluoroindolin-2-one derivative with a pyridone unit, compound 23 , demonstrated its role in suppressing HCT-116 human colon cancer cell proliferation by causing cell cycle arrest in the G1 phase. nih.gov This arrest was accompanied by the induction of apoptosis in a dose-dependent manner. nih.gov Similarly, another indolin-2-one derivative, compound 6n , was found to arrest the cell cycle in the S phase in A549 lung cancer cells and induce apoptosis in a dose-dependent fashion. researchgate.net

Further investigations into hydrazonoindolin-2-one derivatives, specifically compounds 7b and 10e , revealed their effects on cell cycle progression in the A-549 cancer cell line. nih.gov The chalcone derivative 1C was also shown to induce cell cycle arrest at the G2/M phase and trigger apoptosis in both sensitive (A2780) and cisplatin-resistant (A2780cis) ovarian cancer cell lines, effects which were linked to the generation of reactive oxygen species (ROS). mdpi.com The induction of apoptosis by these derivatives often involves the modulation of key proteins. For instance, luteolin, a type of flavone, promotes apoptosis by increasing the activation of caspases 3, 7, and 9, and enhancing the cleavage of poly(ADP-ribose) polymerase (PARP). nih.gov It also affects the expression of anti-apoptotic proteins like survivin, Mcl-1, and Bcl-x(L). nih.gov

Activity against Multidrug-Resistant Cancer Cell Lines

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR) in cancer cells. Several this compound derivatives have shown promise in overcoming this challenge by exhibiting activity against resistant cell lines.

For example, hydrazonoindolin-2-one derivatives 7b and 10e were effective in inhibiting the cell growth of the multidrug-resistant lung cancer NCI-H69AR cell line, both showing an IC50 value of 16 µM. nih.gov Another indole derivative, compound 12a , demonstrated high antiproliferative activity in P-glycoprotein (PGP) overexpressing multidrug-resistant cell lines (K562-R and HT-29). mdpi.com This is clinically significant as PGP expression is a common mechanism for chemotherapy resistance. mdpi.com

Furthermore, a hybrid of indolin-2-one and nitroimidazole, specifically 3-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)-5-nitroindolin-2-one , showed potency against a Vancomycin-Resistant Enterococcus (VRE) strain, highlighting its potential to combat resistant pathogens. nih.gov Synthetic indole derivatives SMJ-2 and SMJ-4 also showed consistent activity against highly resistant organisms, including VRE and methicillin-resistant Staphylococcus aureus (MRSA), suggesting a mechanism of action distinct from known antibiotics. nih.gov

Antimicrobial Activity Investigations (In Vitro)

Derivatives of the indolin-2-one scaffold have been investigated for their potential as antimicrobial agents, demonstrating efficacy against a range of pathogenic bacteria and fungi.

Antibacterial Efficacy against Specific Strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Acinetobacter baumannii)

Indolin-2-one derivatives have shown significant antibacterial activity against various Gram-positive and Gram-negative bacteria. nih.gov In one study, a series of 3-alkylidene-2-indolone derivatives were synthesized, with compounds 10f , 10g , and 10h showing high antibacterial activity with a minimum inhibitory concentration (MIC) of 0.5 μg/mL against three Staphylococcus aureus strains, including a methicillin-resistant (MRSA) strain. nih.gov This activity was comparable to the control antibiotic, gatifloxacin. nih.gov

Another study found that certain 3-substituted benzylidene indolin-2-one and 2-thione derivatives were active against methicillin-resistant S. aureus (MRSA). researchgate.net A novel hybrid of indolin-2-one and nitroimidazole also exhibited remarkable antibacterial activities against MRSA, as well as against Gram-negative bacteria. nih.gov Thiazolo-indolin-2-one derivatives have also demonstrated promising antibacterial activity. nih.gov For instance, derivative 12 showed a high synergistic effect with most tested antibiotics against multidrug-resistant P. aeruginosa. nih.gov Synthetic indole derivatives SMJ-2 and SMJ-4 were found to be effective against a wide variety of gram-positive bacteria, including multiple strains of MRSA and MDR-Enterococcus faecalis. nih.gov

Antibacterial Activity of Indolin-2-one Derivatives (MIC in µg/mL)
CompoundStaphylococcus aureus (MRSA)Escherichia coliPseudomonas aeruginosa (MDR)Reference
10f, 10g, 10h0.5Not ReportedNot Reported nih.gov
SMJ-20.25 - 2Not ReportedNot Reported nih.gov
SMJ-40.25 - 16Not ReportedNot Reported nih.gov
Thiazole derivative 12Not ReportedNot ReportedSynergistic Effect nih.gov

Antifungal Efficacy (e.g., Candida albicans, Cryptococcus neoformans)

The antifungal potential of indolin-2-one derivatives has also been explored. Studies on thiazolo-indoline derivatives showed they possess weak to moderate antifungal activities. nih.gov A series of novel 3-acetylindole derivatives were synthesized and screened for in-vitro antifungal activity against several fungi, including Candida albicans. thepharmajournal.com Five of these compounds demonstrated better or equal antifungal activity compared to the standard drug fluconazole. thepharmajournal.com

One specific derivative, Benzo[b]-6H-pyrimido[2,1-a]isoindole-4-one , exhibited a broad antifungal effect with a Minimal Inhibitory Concentration (MIC) of 8 mg/L against C. pseudotropicalis. nih.govresearchgate.net However, other studies on indole carboxylic acid–pyridine derivatives showed significantly weaker antifungal activity compared to the common antifungal drug itraconazole. mubabol.ac.ir

Enzyme Inhibition Studies (Other Relevant Enzymes)

Indolin-2-one derivatives are known to inhibit various enzymes that are crucial for cell signaling and survival, making them attractive candidates for targeted therapies. nih.gov A primary focus has been on receptor tyrosine kinases (RTKs), which are often overactive in malignant tumor cells. cancertreatmentjournal.com

Derivatives of pyrrole indolin-2-one are recognized as a critical structure for inhibitors of RTKs such as vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), which are key players in tumor angiogenesis. cancertreatmentjournal.comgrowingscience.com Sunitinib, an approved oral indolin-2-one derivative, functions as a VEGFR inhibitor. researchgate.net

Other enzymes targeted by this class of compounds include:

Phosphatidylinositol 3-kinases (PI3Ks): A series of quinazoline-2-indolinone derivatives were developed as selective PI3Kα inhibitors, with one compound showing a PI3Kα enzymatic IC50 value of 9.11 nM. nih.gov

Dihydrofolate reductase (DHFR): A 3-(2-(4-thiazol-2-yl)hydrazono)indolin-2-one derivative (compound 12 ) displayed high selectivity for DHFR, with an IC50 value of 40.71 ± 1.86 nM, which was superior to the reference drug Methotrexate. nih.gov

Carbonic Anhydrases (CAs): Some organohalogen chalcone derivatives showed potent inhibition of human carbonic anhydrases I and II (hCA I and hCA II), with Ki values in the nanomolar range. researchgate.net New diketo acid derivatives have also been described as nanomolar inhibitors of cancer-related isoforms CA IX and XII. mdpi.com

Acetylcholinesterase (AChE): Certain derivatives have demonstrated highly potent inhibition effects on AChE, with Ki values ranging from 7.24±0.99 to 39.12±5.66 nM. researchgate.net

Enzyme Inhibition by Indolin-2-one Derivatives
Enzyme TargetCompound TypeInhibitory Concentration (Ki or IC50)Reference
PI3KαQuinazoline-2-indolinoneIC50 = 9.11 nM nih.gov
DHFRThiazolo-indolin-2-oneIC50 = 40.71 ± 1.86 nM nih.gov
Acetylcholinesterase (AChE)Organohalogen chalconeKi = 7.24 - 39.12 nM researchgate.net
Carbonic Anhydrase I (hCA I)Organohalogen chalconeKi = 13.54 - 94.11 nM researchgate.net
Carbonic Anhydrase II (hCA II)Organohalogen chalconeKi = 5.21 - 57.44 nM researchgate.net

Protein Binding and Cellular Uptake Studies (In Vitro)

The efficacy of a drug is dependent not only on its intrinsic activity but also on its ability to reach its target within the cell. This involves processes of protein binding and cellular uptake. nih.govresearchgate.net The indole scaffold is known to mimic peptide structures and can bind reversibly to various enzymes and proteins. researchgate.netchula.ac.th

Cellular uptake can be mediated by several mechanisms. For drugs to enter cells, they must cross the cell membrane, a process that can be influenced by interactions with proteins and other components of the membrane. nih.gov Some small molecules are carried into the cell by transporter proteins. nih.gov While some researchers believe that cellular uptake is driven solely by the unbound fraction of a drug, others argue that the protein-bound fraction can also contribute significantly, potentially through an "albumin-mediated uptake" mechanism. nih.gov

For indolin-2-one derivatives, substitutions on the core structure can significantly influence properties like water solubility and protein binding, which in turn affect their clinical desirability. growingscience.com The incorporation of an ester group into some indolin-2-ones incorporating a 4-thiazolidinone ring was found to increase cancer cell membrane permeability, leading to improved bioavailability. researchgate.net

Future Directions and Research Gaps in 6 Acetylindolin 2 One Chemistry

Exploration of Novel Synthetic Pathways

The synthesis of oxindole derivatives has been a subject of intense research, with various methods developed for the construction of this heterocyclic core. However, dedicated and efficient synthetic routes tailored for 6-Acetylindolin-2-one are not well-documented, representing a significant gap in its chemical literature. Future research should focus on the development of novel and efficient synthetic pathways that allow for the facile and scalable production of this compound and its derivatives.

Promising strategies could involve the adaptation of existing methodologies for oxindole synthesis, such as:

Palladium-catalyzed C(sp³)–H activation: A continuous-flow synthesis protocol has been developed for oxindoles using a polymer-supported N-heterocyclic carbene palladium complex. kuleuven.be This method, which involves the intramolecular cyclization of N-methyl-2-halo-acetanilides, could potentially be adapted for substrates bearing an acetyl group on the aromatic ring. kuleuven.be

Iridium(III)-catalyzed C–H carbenoid functionalization: The synthesis of oxindoles from acetanilides via an intermolecular C–H functionalization with diazotized Meldrum's acid has been reported. rsc.org Exploring the compatibility of this reaction with acetyl-substituted anilides could provide a direct route to this compound.

Bio-inspired aerobic dual C–H functionalization: A catalytic aerobic dearomatization of phenols has been shown to produce oxindoles. nih.gov Investigating the application of this bio-inspired method to acetyl-substituted phenols could offer a green and efficient synthetic pathway. nih.gov

Umpolung Oxidative Cyclization: An efficient one-pot synthesis of 2,2-disubstituted indolin-3-ones has been developed via the double umpolung reaction of 2-aminophenyl-3-oxopropanoate. nih.govacs.org Exploring the applicability of this strategy to appropriately substituted precursors could yield 6-acetylated indolinone derivatives.

The development of such synthetic routes would not only provide access to this compound for further studies but also enable the synthesis of a library of derivatives for structure-activity relationship (SAR) investigations.

Development of Advanced Computational Models

In silico methods, including molecular modeling and docking studies, have become indispensable tools in modern drug discovery and materials science. For the oxindole class of compounds, these computational approaches have been employed to predict biological activities and elucidate binding modes with various protein targets. nih.govtandfonline.comnih.govnih.gov However, there is a conspicuous absence of computational studies specifically focused on this compound.

Future research should prioritize the development of advanced computational models to predict the physicochemical properties, biological activities, and potential applications of this compound. This could involve:

Quantum Chemical Calculations: Employing density functional theory (DFT) to understand the electronic structure, reactivity, and spectroscopic properties of the molecule.

Molecular Docking and Dynamics Simulations: To identify potential biological targets and to study the binding affinity and stability of the ligand-protein complexes. For instance, docking studies have been performed on various oxindole derivatives against targets like acetylcholinesterase and VEGFR-2. nih.govtandfonline.comnih.gov Similar approaches could be applied to this compound to predict its potential biological targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling: To build predictive models for the biological activity of a series of this compound derivatives, which can guide the design of more potent and selective compounds.

These computational models would not only accelerate the discovery of potential applications for this compound but also provide valuable insights into its mechanism of action at a molecular level.

Identification of New Biological Targets and Mechanisms of Action

Oxindole derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. mdpi.commdpi.comnih.gov This diverse pharmacology stems from their ability to interact with a variety of biological targets. While numerous targets have been identified for the broader oxindole class, the specific biological targets and mechanisms of action of this compound remain to be elucidated.

A key area for future research is the systematic biological evaluation of this compound to identify its potential therapeutic applications. This would involve:

High-Throughput Screening: Screening the compound against a panel of cancer cell lines and microbial strains to identify potential antiproliferative and antimicrobial activities. For example, various hydrazonoindolin-2-one derivatives have shown potent anti-proliferative activity against human cancer cell lines. nih.gov

Enzyme Inhibition Assays: Evaluating the inhibitory activity of this compound against a range of enzymes known to be targeted by oxindole derivatives, such as protein kinases (e.g., VEGFR-2), and cholinesterases. nih.govtandfonline.comnih.govnih.gov

Mechanism of Action Studies: Once a biological activity is confirmed, detailed mechanistic studies should be conducted to understand how this compound exerts its effects at the cellular and molecular levels.

The identification of novel biological targets for this compound could open up new avenues for the development of therapeutic agents for a variety of diseases.

Investigation of Materials Science Applications

The unique structural and electronic properties of the oxindole scaffold also make it an attractive building block for the development of novel organic materials. There is growing interest in the application of oxindole derivatives in materials science, particularly in the fields of polymer chemistry and nanotechnology. However, the potential of this compound in this area is completely unexplored.

Future research should investigate the potential of this compound as a monomer or functional component in the design of new materials. Potential research directions include:

Functional Polymers: The acetyl group at the C6 position provides a reactive handle for polymerization or for grafting onto existing polymer backbones. For instance, an acetylene functional poly(oxindole biphenylylene) has been synthesized, demonstrating the feasibility of incorporating oxindole units into polymers. kaust.edu.sa The post-polymerization modification of such polymers via "click" chemistry could lead to materials with tailored properties. kaust.edu.sa

Organic Electronics: The conjugated π-system of the indolin-2-one core suggests potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The acetyl group could be used to tune the electronic properties of the material.

Sensing and Catalysis: The ability of the oxindole scaffold to coordinate with metal ions could be exploited in the development of sensors or catalysts. A functionalized silica gel supported indium(III) acetylacetonate catalyst has been used for the synthesis of oxindoles, highlighting the potential of metal-oxindole systems. researchgate.net

The exploration of this compound in materials science is a nascent field with the potential to yield novel materials with unique and valuable properties.

Q & A

Q. What protocols ensure ethical reporting of negative or inconclusive results in studies involving this compound?

  • Methodological Answer: Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing all datasets in public repositories (e.g., Zenodo). Disclose experimental failures in supplementary "negative results" sections, detailing troubleshooting steps (e.g., solvent degradation, instrument calibration). Cite prior conflicting studies to contextualize findings .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.